molecular formula C13H11N3OS B5080212 2-benzyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-benzyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B5080212
M. Wt: 257.31 g/mol
InChI Key: KFVLSKKKBSMSSQ-UHFFFAOYSA-N
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Description

“2-benzyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound that belongs to the class of organic compounds known as thiadiazolopyrimidines . These are aromatic heterocyclic compounds containing a thiadiazolo[3,2-a]pyrimidine moiety .


Synthesis Analysis

The synthesis of thiadiazolopyrimidines, including “this compound”, has been achieved through various methods. One such method involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This method has been reported to give an excellent yield of products (90–97%) in a swift reaction (25-30 min) . The advantages of this protocol include rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiadiazolopyrimidine moiety . The exact molecular structure can be determined using various spectral techniques, including TEM, BET, XRD, FT-IR, SEM, and EDX .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse, depending on the specific conditions and reactants used. For instance, the reactions at the amino group with benzoyl chloride and chloroformates have been investigated . The conditions of cyclo-dehydration at the amino group with ethyl acetoacetate and bromination of the pyrimidine fragment of 7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine have been found .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular formula is C16H18N4OS, its average mass is 314.405 Da, and its monoisotopic mass is 314.120117 Da .

Properties

IUPAC Name

2-benzyl-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-9-7-12(17)16-13(14-9)18-11(15-16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVLSKKKBSMSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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